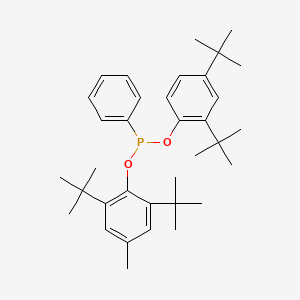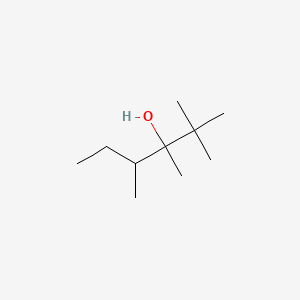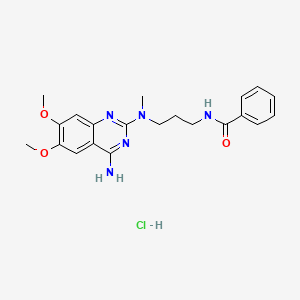
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a benzamide core linked to a quinazoline derivative through a propyl chain. The presence of functional groups such as amino and methoxy groups contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through the condensation of appropriate aromatic amines with formamide derivatives under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Propyl Chain: The propyl chain is attached through alkylation reactions, often using propyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with benzoyl chloride or similar reagents.
Final Assembly and Hydrochloride Formation: The final compound is assembled by coupling the quinazoline derivative with the benzamide intermediate, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of neurotransmitter levels in neurological disorders. The pathways involved in these effects are complex and often involve multiple steps, including signal transduction and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Alfuzosin hydrochloride: Shares a similar quinazoline core and is used as an alpha-1 adrenergic antagonist in the treatment of benign prostatic hyperplasia.
Doxazosin mesylate: Another alpha-1 adrenergic antagonist with a similar structure, used for treating hypertension and benign prostatic hyperplasia.
Prazosin hydrochloride: Also an alpha-1 adrenergic antagonist, used for treating hypertension and post-traumatic stress disorder.
Uniqueness
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
65189-49-3 |
|---|---|
Fórmula molecular |
C21H26ClN5O3 |
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]benzamide;hydrochloride |
InChI |
InChI=1S/C21H25N5O3.ClH/c1-26(11-7-10-23-20(27)14-8-5-4-6-9-14)21-24-16-13-18(29-3)17(28-2)12-15(16)19(22)25-21;/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,23,27)(H2,22,24,25);1H |
Clave InChI |
KYJSEJVLAKKBDZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCNC(=O)C1=CC=CC=C1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
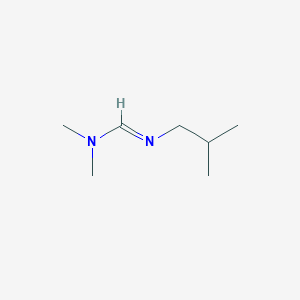
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
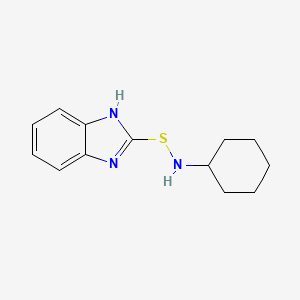
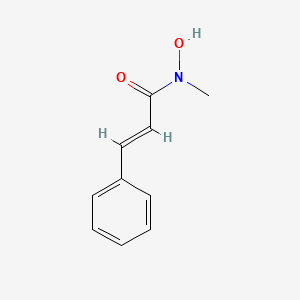
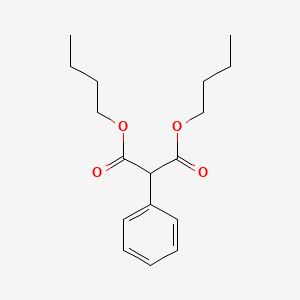
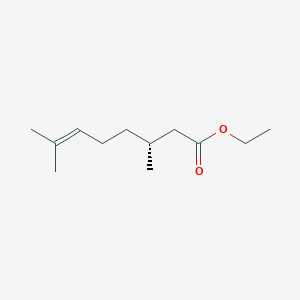
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
